molecular formula C21H23NO5S B12063232 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol

Cat. No.: B12063232
M. Wt: 401.5 g/mol
InChI Key: DAGFZVZOFOVYQS-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol is a complex organic compound that features a naphthalene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthalene core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Introduction of methoxy groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.

    Sulfonamide formation: This involves the reaction of the corresponding amine with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar antibacterial properties.

    Methoxy-naphthalenes: Compounds such as 1-methoxy-2-naphthol have similar structural features and are used in similar applications.

Uniqueness

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(2-hydroxy-7-methoxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C21H23NO5S/c1-12-10-17(22-28(5,24)25)19(13(2)21(12)27-4)20-16-11-15(26-3)8-6-14(16)7-9-18(20)23/h6-11,22-23H,1-5H3

InChI Key

DAGFZVZOFOVYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)OC)O)NS(=O)(=O)C

Origin of Product

United States

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